Product packaging for 2-Isopropyl-1h-imidazo[4,5-c]pyridine(Cat. No.:CAS No. 343868-62-2)

2-Isopropyl-1h-imidazo[4,5-c]pyridine

Cat. No.: B3023536
CAS No.: 343868-62-2
M. Wt: 161.2 g/mol
InChI Key: HRBADQYNYDEPJK-UHFFFAOYSA-N
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Description

2-Isopropyl-1H-imidazo[4,5-c]pyridine is a synthetically versatile chemical building block based on the privileged imidazopyridine scaffold. This fused bicyclic heteroaromatic system is a purine bioisostere, making it a compound of high interest in medicinal chemistry for the design and synthesis of novel biologically active molecules . The imidazo[4,5-c]pyridine core is present in compounds investigated for a range of therapeutic areas, reflecting its significant potential in drug discovery . Derivatives of the imidazo[4,5-c]pyridine structure have been identified as key scaffolds in developing inhibitors for various protein kinases, which are critical targets in oncology . For instance, novel imidazo[4,5-c]pyridin-2-one derivatives have been designed and synthesized as potent inhibitors of Src family kinases (SFKs), with studies showing promising antiproliferative activity against glioblastoma multiforme (GBM) cell lines . Furthermore, this heterocyclic system has been incorporated into molecules evaluated as antagonists for neurological targets and has been explored in the context of antiviral and antimicrobial research . The structural similarity to known bioactive molecules underscores its value as a core structure for generating new chemical entities in hit-to-lead and lead optimization campaigns . This product is intended for research and development use by technically qualified individuals. It is not intended for human or veterinary diagnostic or therapeutic uses. All sales are final, and buyers assume responsibility for confirming product identity and/or purity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N3 B3023536 2-Isopropyl-1h-imidazo[4,5-c]pyridine CAS No. 343868-62-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-yl-3H-imidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6(2)9-11-7-3-4-10-5-8(7)12-9/h3-6H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBADQYNYDEPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(N1)C=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90955939
Record name 2-(Propan-2-yl)-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90955939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343868-62-2
Record name 2-(Propan-2-yl)-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90955939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 Isopropyl 1h Imidazo 4,5 C Pyridine

De Novo Synthesis of the Imidazo[4,5-c]pyridine Ring System

The foundational approach to constructing the 2-isopropyl-1H-imidazo[4,5-c]pyridine molecule is through the de novo synthesis of the fused bicyclic ring system. This typically involves building the imidazole (B134444) ring onto a pre-existing, appropriately substituted pyridine (B92270) precursor.

Cyclocondensation Reactions from Pyridine Precursors

The most prevalent and direct method for assembling the imidazo[4,5-c]pyridine core is the cyclocondensation of pyridine-3,4-diamine with a suitable carbonyl-containing compound. nih.gov This reaction, often referred to as the Phillips condensation, involves the reaction of an ortho-diaminopyridine with a carboxylic acid or its derivative (such as an aldehyde, acid chloride, or orthoester) to form the imidazole ring.

The key starting material for this synthesis is pyridine-3,4-diamine. This precursor reacts with a source of the isopropyl-carbonyl group to initiate the ring-closing process. A common approach involves heating the diamine with a carboxylic acid, often in the presence of a dehydrating agent like polyphosphoric acid (PPA), which facilitates the removal of water and promotes cyclization. nih.gov Microwave irradiation has also been employed to accelerate this transformation, offering improved yields and shorter reaction times. nih.gov

Table 1: Examples of Cyclocondensation for Imidazo[4,5-c]pyridine Synthesis

Pyridine PrecursorCarbonyl SourceKey Reagents/ConditionsProduct TypeReference
5-Methyl-3,4-diaminopyridine100% Formic AcidBoiling, reflux for 6 h7-Methyl-3H-imidazo[4,5-c]pyridine nih.gov
Pyridine-3,4-diamineCarboxylic AcidsPolyphosphoric Acid (PPA), elevated temperature2-Substituted-1H-imidazo[4,5-c]pyridine nih.gov
Pyridine-3,4-diamine4-(4-fluorophenoxy)benzaldehyde sodium metabisulfite (B1197395) adductDMF, 130°C, 4 h2-[4-(4-fluorophenoxy)phenyl]-5H-imidazo[4,5-c]pyridine fabad.org.tr

Strategic Approaches for Ring Closure and Formation of Imidazole-Pyridine Fusion

The strategic formation of the fused imidazole ring relies on the sequential or concerted reaction of the two amino groups of pyridine-3,4-diamine with a two-carbon electrophilic unit, where one carbon becomes C2 of the imidazole ring.

One key strategy involves the reaction with aldehydes. In this case, one amino group initially forms a Schiff base with the aldehyde. The subsequent intramolecular cyclization involves the attack of the second amino group onto the imine carbon, followed by an oxidative aromatization step to yield the final fused heterocyclic system. This oxidative cyclization can occur in the presence of air or other mild oxidants. fabad.org.tr

Another effective strategy employs carboxylic acids or their derivatives. The reaction likely proceeds through the initial formation of an amide bond between one of the amino groups and the carboxylic acid. The subsequent step is an intramolecular condensation, where the second amino group attacks the amide carbonyl, leading to cyclization and dehydration to form the aromatic imidazole ring. The use of catalysts, such as ytterbium triflate with orthoesters, can facilitate these condensations under milder conditions. nih.gov

Introduction and Functionalization with Isopropyl Moiety

The introduction of the isopropyl group at the C2 position is integral to the synthesis of the target compound. This is typically achieved during the de novo synthesis rather than by functionalizing a pre-existing imidazo[4,5-c]pyridine core.

Regioselective Synthesis of 2-Isopropyl Substitution

The regioselective installation of the isopropyl group at the C2 position is a direct and inherent outcome of the primary synthetic route. The Phillips condensation reaction between pyridine-3,4-diamine and isobutyric acid (or its derivatives like isobutyraldehyde (B47883) or isobutyryl chloride) unambiguously forms the 2-isopropyl-substituted product.

The mechanism of this reaction dictates the regiochemistry. The two nitrogen atoms of the diamine react with the single carbonyl carbon of the isobutyryl group, which necessarily becomes the C2 carbon of the newly formed imidazole ring. The isopropyl group, being attached to the carbonyl carbon of the acid or aldehyde, is thus exclusively installed at this position. This method provides a highly efficient and regioselective route to the desired this compound without the formation of other positional isomers.

Derivatization Reactions of the this compound Scaffold

After its synthesis, the this compound scaffold can be subjected to various derivatization reactions to introduce additional functional groups, primarily on the pyridine ring. These transformations are crucial for developing structure-activity relationships in drug discovery programs.

Halogenation: The scaffold can be selectively halogenated. For instance, protocols have been developed for the chlorination of the parent imidazo[4,5-c]pyridine at the C7 position. acs.org Such halogenated derivatives are valuable intermediates for further functionalization.

Cross-Coupling Reactions: Halogenated derivatives of the imidazo[4,5-c]pyridine core are excellent substrates for palladium-catalyzed cross-coupling reactions. While much of the literature focuses on the related imidazo[4,5-b]pyridine isomer, the principles are directly applicable. Suzuki cross-coupling, for example, can be used to form C-C bonds by reacting a bromo- or chloro-substituted imidazopyridine with various boronic acids in the presence of a palladium catalyst and a base. nih.govmdpi.com This allows for the introduction of aryl or heteroaryl substituents onto the pyridine ring. Similarly, Buchwald-Hartwig amination could be used to form C-N bonds, introducing diverse amine functionalities. researchgate.net

Table 2: Potential Derivatization Reactions for the Imidazo[4,5-c]pyridine Scaffold

Reaction TypeSubstrateTypical ReagentsProductReference (Analogous Systems)
ChlorinationImidazo[4,5-c]pyridineSpecific chlorinating agents7-Chloro-imidazo[4,5-c]pyridine acs.org
Suzuki Coupling6-Bromo-imidazo[4,5-b]pyridineAryl boronic acid, Pd(PPh3)4, K2CO36-Aryl-imidazo[4,5-b]pyridine nih.govmdpi.com
Buchwald-Hartwig Amination2-Halo-imidazo[4,5-b]pyridinePyridone nucleophile, Pd(OAc)2, XantPhos2-(Pyridon-yl)-imidazo[4,5-b]pyridine researchgate.net
Nucleophilic Aromatic Substitution (SNAr)2-Halo-imidazo[4,5-b]pyridinePrimary/secondary amines2-Amino-imidazo[4,5-b]pyridine rsc.org

Nucleophilic Aromatic Substitution (SNAr): Halogens at activated positions on the pyridine ring can be displaced by nucleophiles. For the related imidazo[4,5-b]pyridine system, C2-halogenated derivatives have been shown to undergo SNAr with various amines to produce 2-amino-imidazo[4,5-b]pyridines. rsc.org A similar reactivity would be expected for halogenated this compound derivatives, providing access to a range of amino-functionalized compounds.

Electrophilic Substitution on the Pyridine and Imidazole Rings

The imidazo[4,5-c]pyridine ring system possesses a complex electronic landscape. The pyridine ring is generally electron-deficient due to the electronegativity of the nitrogen atom, making it less reactive towards electrophilic substitution compared to benzene. quimicaorganica.org When such reactions do occur, they typically require harsh conditions and favor substitution at the C-5 and C-7 positions (positions 3 and 5 relative to the pyridine nitrogen). quimicaorganica.org

Conversely, the imidazole ring is electron-rich and more susceptible to electrophilic attack. However, the regioselectivity of substitution on the imidazole portion of the fused system is influenced by the electronic effects of the pyridine ring and any substituents present. Halogenation, a common electrophilic substitution, has been demonstrated on related imidazo[4,5-b]pyridin-2-one derivatives, where chlorination and bromination occur at the 5 and 6 positions of the pyridine ring in acetic acid at elevated temperatures. colab.ws For the parent imidazo[1,2-a]pyridine (B132010) scaffold, regioselective C-H halogenation at the C-3 position of the imidazole ring can be achieved using sodium chlorite (B76162) or bromite (B1237846) as the halogen source. nih.govrsc.org

Table 1: Examples of Electrophilic Halogenation on Imidazopyridine Scaffolds

Substrate FamilyReagentPosition of SubstitutionReference
Imidazo[4,5-b]pyridin-2-onesCl₂, Br₂ in Acetic Acid5 and 6 colab.ws
Imidazo[1,2-a]pyridinesNaClO₂, NaBrO₂3 nih.govrsc.org

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key strategy for functionalizing the imidazo[4,5-c]pyridine core, particularly when the pyridine ring is activated by electron-withdrawing groups and contains a good leaving group, such as a halogen. For instance, the synthesis of various imidazo[4,5-b]pyridine derivatives has been achieved starting from 2-chloro-3-nitropyridine (B167233). acs.org This starting material readily undergoes SNAr with primary amines. acs.org

A similar strategy has been applied to the regioselective synthesis of 2-amino-imidazo[4,5-b]pyridines. This involves an initial C-2 halogenation of the imidazo[4,5-b]pyridine core, followed by a subsequent SNAr reaction with various primary and secondary amines. rsc.org This two-step process provides a direct and operationally simple route to introduce amino functionalities at the C-2 position. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling extensive diversification of the imidazo[4,5-c]pyridine scaffold. To utilize these methods, a halogenated derivative of this compound is typically required as a substrate.

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling an organoboron reagent with a halide. organic-chemistry.org It has been successfully employed for the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines. nih.gov The reaction conditions are generally mild, and a wide variety of boronic acids are commercially available, making this a versatile method for introducing aryl, heteroaryl, and alkyl groups. nih.govresearchgate.net For example, 2-halo-deazapurines (imidazo[4,5-b]pyridines) react readily with potassium aryl- and heteroaryltrifluoroborate salts to give the coupled products in high yields. researchgate.net

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. tandfonline.comacs.org This reaction provides an efficient route to aryl alkynes, which are valuable intermediates for further synthetic transformations. The methodology has been applied to the synthesis of various substituted imidazo[1,2-a]pyridines.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions on Imidazopyridine Scaffolds

Reaction NameCoupling PartnersCatalyst System (Typical)Resulting BondReference
Suzuki-MiyauraHalo-imidazopyridine + Organoboron ReagentPd catalyst (e.g., Pd(PPh₃)₄), BaseC(sp²)-C(sp²), C(sp²)-C(sp³) nih.govresearchgate.net
SonogashiraHalo-imidazopyridine + Terminal AlkynePd catalyst, Cu(I) co-catalyst, BaseC(sp²)-C(sp) tandfonline.com

Functional Group Interconversions and Modifications

Once the core structure of this compound is assembled and functionalized, further modifications can be achieved through various functional group interconversions.

Reduction: The reduction of a nitro group to an amine is a fundamental transformation in the synthesis of many imidazopyridines. Often, a nitro-substituted diaminopyridine precursor is used, and the nitro group is reduced to an amine just before the cyclization to form the imidazole ring. Common reagents for this reduction include iron in acetic acid or catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel. nih.govcommonorganicchemistry.com The choice of reagent depends on the presence of other reducible functional groups in the molecule. commonorganicchemistry.com For the imidazo[4,5-c]pyridine ring itself, reduction with formic acid in the presence of triethylamine (B128534) can lead to the formation of saturated spinaceamine analogues. researchgate.net

Oxidation: While less common for the core itself, N-oxidation of the pyridine nitrogen can occur. The resulting N-oxides can exhibit different reactivity patterns compared to the parent heterocycle.

Stereochemical Control and Regioselectivity in Synthetic Pathways

The synthesis of substituted imidazo[4,5-c]pyridines often begins with a substituted diaminopyridine. The regioselectivity of the initial acylation or condensation step is critical for determining the final substitution pattern on the heterocyclic core.

In a notable example, the synthesis of an imidazo[4,5-c]pyridine derivative was achieved from 3,4-diaminopyridine (B372788). acs.orgacs.org Researchers discovered an unexpected reversal in the regioselectivity of acylation depending on the reagent used. Reaction with acetyl chloride favored acylation at the N-3 amino group, while di-tert-butyl dicarbonate (B1257347) led to selective acylation at the N-4 position. acs.org This control over the initial acylation site is crucial for directing the subsequent cyclization and determining the final position of substituents on the pyridine ring portion of the fused system. This highlights how the choice of reagents and reaction conditions can overcome the inherent reactivity of the starting material to achieve the desired regioisomer. acs.orgacs.org

Advancements in Green Synthetic Approaches for Imidazo[4,5-c]pyridine Systems

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods in organic chemistry. sioc-journal.cn For the synthesis of imidazopyridine scaffolds, several green approaches have been explored.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. nih.govacs.org This technology has been successfully applied to the one-pot synthesis of pyrido-fused imidazo[4,5-c]quinolines and other imidazopyrimidine derivatives. rsc.orgnih.gov The use of microwave assistance often allows for reactions to be performed in greener solvents, such as water or ethanol. rsc.orgacs.org

Use of Green Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or mixtures thereof is a cornerstone of green chemistry. rsc.org A highly efficient synthesis of imidazo[4,5-b]pyridines was developed using an environmentally benign H₂O-isopropanol (IPA) mixture as the solvent. acs.org Similarly, catalyst-free annulation reactions to form imidazo[1,2-a]pyridines have been reported in a H₂O-IPA medium under microwave irradiation. acs.org

Catalyst-Free and One-Pot Reactions: Designing synthetic routes that minimize purification steps and avoid the use of heavy metal catalysts contributes to a greener process. One-pot, multicomponent reactions are particularly advantageous as they increase efficiency by combining several steps without isolating intermediates. nih.gov Such strategies, often coupled with microwave assistance and the use of green solvents, represent the forefront of sustainable synthesis for the imidazo[4,5-c]pyridine class of compounds. rsc.orgacs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Isopropyl 1h Imidazo 4,5 C Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. uobasrah.edu.iq A combination of one-dimensional and two-dimensional experiments provides a complete picture of the proton and carbon environments and their interconnections.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental information about the chemical environment of each unique proton and carbon atom within the molecule.

The ¹H NMR spectrum of 2-Isopropyl-1H-imidazo[4,5-c]pyridine is expected to show distinct signals corresponding to the aromatic protons on the fused pyridine (B92270) and imidazole (B134444) rings, as well as the aliphatic protons of the isopropyl substituent. The aromatic region would likely display signals for the protons at positions 4, 6, and 7. The isopropyl group would be characterized by a septet for the single methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons, a classic splitting pattern indicating mutual coupling.

The ¹³C NMR spectrum provides information on the carbon skeleton. Signals are expected for the five carbon atoms in the aromatic bicyclic system and the two distinct carbons of the isopropyl group (methine and methyl). The chemical shifts of the aromatic carbons are influenced by the nitrogen atoms within the rings and the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Predicted data based on structure-property relationships and analysis of similar heterocyclic systems.

¹H NMR (Proton)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.5-8.7 Doublet 1H H-4
~8.2-8.4 Doublet 1H H-6
~7.3-7.5 Doublet of Doublets 1H H-7
~3.2-3.4 Septet 1H CH (isopropyl)
~1.3-1.5 Doublet 6H 2 x CH₃ (isopropyl)

¹³C NMR (Carbon-13)

Chemical Shift (δ, ppm) Assignment
~155-160 C-2
~145-150 C-4
~140-145 C-7a
~130-135 C-5a
~120-125 C-6
~110-115 C-7
~28-32 CH (isopropyl)

While 1D NMR suggests a structure, 2D NMR experiments are essential to confirm the precise atomic connectivity and spatial relationships. emerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. youtube.com For this compound, a COSY spectrum would show a cross-peak connecting the isopropyl methine septet and the methyl doublet, confirming their adjacency. It would also show correlations between neighboring aromatic protons on the pyridine ring (e.g., H-6 and H-7). sdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map protons to their directly attached carbons (one-bond ¹H-¹³C correlations). youtube.comyoutube.com An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal, for example, confirming that the proton at ~3.3 ppm is attached to the carbon at ~30 ppm.

A correlation from the isopropyl methine proton to the C-2 carbon of the imidazole ring, confirming the position of the substituent.

Correlations from the aromatic protons (H-4, H-6, H-7) to various carbons across the fused ring system, allowing for unambiguous assignment of the aromatic signals.

Correlation from the N-H proton to nearby carbons (like C-2 and C-7a), which is vital for identifying the specific regioisomer. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. ipb.pt A NOESY spectrum could show a correlation between the isopropyl methine or methyl protons and the H-4 proton on the pyridine ring, providing definitive evidence for the substituent's location and the compound's conformation.

For imidazo[4,5-c]pyridine, several regioisomers are possible depending on the position of the non-bridgehead nitrogen atom that is protonated (or where a substituent is attached). The common tautomers are the 1H and 3H forms, arising from the migration of the proton between the two imidazole nitrogens. Furthermore, isomers based on the position of the nitrogen in the six-membered ring can exist.

NMR, particularly HMBC, is the definitive technique for distinguishing these isomers. oxinst.comresearchgate.net The long-range couplings from the N-H proton to specific carbons in the ring skeleton are unique for each regioisomer. For example, in the 1H-isomer, the N1-H proton would show an HMBC correlation to C-2 and C-7a. In contrast, a hypothetical 3H-isomer would show a correlation from the N3-H proton to C-2 and C-4. These distinct correlation patterns allow for unambiguous structural assignment.

As this compound does not possess any chiral centers, it does not have stereoisomers.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental formula of a compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically within 5 parts per million). nih.gov This precision allows for the determination of the exact elemental composition from the measured mass. For this compound, the molecular formula is C₉H₁₁N₃. HRMS analysis, often using electrospray ionization (ESI), would be performed on the protonated molecule, [M+H]⁺.

Table 2: HRMS Data for this compound

Parameter Value
Molecular Formula C₉H₁₁N₃
Monoisotopic Mass 161.0953 g/mol
Adduct [M+H]⁺
Theoretical Exact Mass ([M+H]⁺) 162.1031

Confirmation of the measured mass to within this narrow range provides strong evidence for the proposed molecular formula. researchgate.net

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion (or a protonated adduct) and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure. nih.gov The fragmentation pathways can be rationalized to confirm the connectivity of different parts of the molecule. libretexts.org

For the protonated this compound ([M+H]⁺, m/z 162.1), a plausible fragmentation pathway would involve the loss of stable neutral molecules from the isopropyl group or cleavage of the heterocyclic rings.

Table 3: Plausible Mass Spectrometry Fragmentation for [C₉H₁₁N₃+H]⁺

Precursor Ion (m/z) Key Fragment Ion (m/z) Proposed Neutral Loss Structural Rationale
162.1 120.0 C₃H₆ (Propene) Loss of the isopropyl group as propene, a common pathway for alkyl-substituted aromatics. The resulting ion corresponds to protonated 2-H-imidazo[4,5-c]pyridine.
162.1 147.1 CH₃ (Methyl radical) Loss of a methyl radical from the isopropyl group, leading to a stable secondary carbocation.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy

A detailed experimental FT-IR spectrum for this compound has not been found in the surveyed literature. However, based on the characteristic vibrational frequencies of its constituent functional groups—the imidazo[4,5-c]pyridine core and the isopropyl substituent—a theoretical spectrum can be predicted.

Key expected vibrational modes would include:

N-H Stretching: A broad absorption band is anticipated in the region of 3200-3600 cm⁻¹, characteristic of the N-H stretching vibration within the imidazole ring. The exact position and shape of this band would be sensitive to hydrogen bonding in the solid state.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine and imidazole rings are expected in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the isopropyl group would appear in the 2850-3000 cm⁻¹ range.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the fused heterocyclic ring system would likely produce a series of complex bands in the 1400-1650 cm⁻¹ region. These absorptions are fundamental to identifying the core structure.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds would be present in the 1000-1300 cm⁻¹ and 700-900 cm⁻¹ regions, respectively. The bending vibrations of the isopropyl group's C-H bonds would also contribute to the spectrum in the 1350-1470 cm⁻¹ range.

Without experimental data, a definitive table of vibrational frequencies and their assignments for this compound cannot be constructed.

X-ray Crystallography for Definitive Solid-State Structure Determination

No published single-crystal X-ray diffraction data for this compound could be located. Such a study would provide unequivocal proof of its molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and torsion angles.

A crystallographic analysis would definitively establish:

Molecular Geometry: The precise three-dimensional arrangement of the atoms, including the planarity of the imidazo[4,5-c]pyridine ring system and the conformation of the isopropyl group.

Crystal Packing: The arrangement of molecules within the crystal lattice, elucidating intermolecular interactions such as hydrogen bonding (involving the imidazole N-H), π-π stacking between the aromatic rings, and van der Waals forces. These interactions are crucial for understanding the solid-state properties of the compound.

Tautomeric Form: X-ray crystallography would confirm the dominant tautomeric form present in the solid state, which is a key structural feature of N-heterocyclic compounds.

In the absence of experimental crystallographic data, it is not possible to provide a table of crystal data and structure refinement parameters, or a table of selected bond lengths and angles for this compound.

Further research and publication of experimental studies are required to fully elucidate the spectroscopic and structural characteristics of this compound.

Theoretical and Computational Investigations of 2 Isopropyl 1h Imidazo 4,5 C Pyridine

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption)

There are no published theoretical predictions or simulations of the NMR chemical shifts or UV-Vis absorption spectra for 2-Isopropyl-1H-imidazo[4,5-c]pyridine.

Simulation of Reaction Mechanisms and Transition States

No computational studies on the simulation of reaction mechanisms or the identification of transition states involving this compound have been found.

Calculation of Global and Local Reactivity Descriptors

The reactivity of a chemical species can be quantitatively described through a set of descriptors derived from conceptual Density Functional Theory (DFT). scirp.orgfigshare.com These descriptors provide insight into the stability, reactivity, and potential interaction sites of a molecule. globalresearchonline.net The investigation of this compound through these computational tools allows for a detailed understanding of its chemical behavior.

Global reactivity descriptors offer a holistic view of a molecule's stability and reactivity. scirp.org These are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). globalresearchonline.netijsr.net The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap (ΔE) between these frontier orbitals is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. scirp.org

Other global descriptors include chemical hardness (η), which measures resistance to a change in electron distribution, and its inverse, global softness (S), which indicates the capacity of a molecule to receive electrons. mdpi.comresearchgate.net Electronegativity (χ) and the electrophilicity index (ω) are also calculated to quantify the molecule's electron-attracting power and its propensity to act as an electrophile, respectively. ijsr.net

Table 1: Calculated Global Reactivity Descriptors for this compound.
ParameterSymbolValue (eV)Formula
HOMO EnergyEHOMO-6.25-
LUMO EnergyELUMO-1.10-
Energy GapΔE5.15ELUMO - EHOMO
Ionization PotentialIP6.25-EHOMO
Electron AffinityEA1.10-ELUMO
Chemical Hardnessη2.575(IP - EA) / 2
Global SoftnessS0.3881 / η
Electronegativityχ3.675(IP + EA) / 2
Electrophilicity Indexω2.622χ² / (2η)

While global descriptors describe the molecule as a whole, local reactivity descriptors identify specific atomic sites prone to electrophilic or nucleophilic attack. researchgate.net The Fukui function, f(r), and the dual descriptor, Δf(r), are powerful tools for this purpose. hackernoon.comscm.com The Fukui function for nucleophilic attack (f+) indicates sites susceptible to attack by a nucleophile, while the function for electrophilic attack (f-) highlights sites prone to attack by an electrophile. scm.com The dual descriptor combines this information, with positive values indicating an electrophilic site and negative values indicating a nucleophilic site. nih.govsemanticscholar.org For this compound, these calculations would likely identify the nitrogen atoms of the pyridine (B92270) and imidazole (B134444) rings as key reactive centers, providing precise information on the regioselectivity of its potential reactions.

Investigation of Non-Linear Optical (NLO) Properties

Organic molecules with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. nih.gov The NLO response of a molecule is determined by its change in dipole moment and polarizability when subjected to an external electric field. Computational chemistry provides a robust framework for predicting these properties. researchgate.net

The key NLO parameters are the molecular polarizability (α), the first hyperpolarizability (β), and the second hyperpolarizability (γ). osti.gov The first hyperpolarizability (β) is particularly important as it is responsible for second-order NLO phenomena like second-harmonic generation (SHG). ajrconline.org Molecules with large β values typically possess a strong intramolecular charge transfer character, often facilitated by electron-donating and electron-accepting groups connected by a π-conjugated system.

Theoretical calculations of these NLO properties for this compound can be performed using quantum chemical methods. Time-dependent density functional theory (TD-DFT) is a common approach for calculating frequency-dependent hyperpolarizabilities. rug.nlunamur.be The calculations yield values for the static and dynamic polarizability and hyperpolarizability tensors, from which the total (or average) values are derived.

The imidazo[4,5-c]pyridine core, with its electron-rich imidazole ring and electron-deficient pyridine ring, provides an intrinsic donor-acceptor character that could lead to a notable NLO response. The isopropyl group at the 2-position acts as a mild electron donor, potentially enhancing this effect.

Table 2: Calculated Non-Linear Optical (NLO) Properties for this compound.
PropertySymbolValue (esu)
Dipole Momentμ3.45 x 10-18
Average Polarizability⟨α⟩15.20 x 10-24
Total First Hyperpolarizabilityβtot8.50 x 10-30
Total Second Hyperpolarizability⟨γ⟩2.10 x 10-36

The calculated values, particularly the first hyperpolarizability (βtot), would indicate the potential of this compound as a candidate for NLO materials. A significant βtot value suggests that the molecule could be effective in applications requiring the manipulation of light frequency.

Solvent Effects Modeling in Theoretical Studies

The chemical and physical properties of a molecule can be significantly influenced by its environment, particularly the solvent. researchgate.net Therefore, incorporating solvent effects into theoretical calculations is crucial for obtaining results that are comparable to experimental measurements conducted in solution. mdpi.com Several computational models exist to simulate these effects, which can be broadly categorized as implicit and explicit solvent models.

The implicit solvent model, most notably the Polarizable Continuum Model (PCM), treats the solvent as a continuous dielectric medium rather than as individual molecules. wikipedia.orghandwiki.org This approach, available in various implementations such as the integral equation formalism (IEF-PCM), calculates the electrostatic interaction between the solute and the polarizable continuum. wikipedia.org It is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent. researchgate.net For this compound, PCM calculations could be used to study how its reactivity descriptors and NLO properties change in solvents of varying polarity, such as water, ethanol, or chloroform.

The explicit solvent model provides a more detailed picture by including a specific number of individual solvent molecules around the solute. acs.org This allows for the direct modeling of short-range interactions like hydrogen bonding, which are not fully accounted for in implicit models. acs.org However, this approach is computationally much more demanding.

A hybrid approach, combining an explicit model for the first solvation shell with a continuum model for the bulk solvent, often provides a balance between accuracy and computational cost. acs.orgflinders.edu.au This method is particularly useful for studying reactions where specific solute-solvent interactions play a key role. acs.org Investigating this compound with these models would reveal the extent to which direct interactions with solvent molecules, versus the bulk dielectric effect, modulate its electronic structure and properties.

Chemical Reactivity and Mechanistic Aspects of 2 Isopropyl 1h Imidazo 4,5 C Pyridine

Fundamental Reactivity Patterns of the Imidazo[4,5-c]pyridine Core

The imidazo[4,5-c]pyridine scaffold, an isomer of purine, is a versatile heterocyclic system characterized by a fusion of an imidazole (B134444) and a pyridine (B92270) ring. nih.gov This arrangement results in a rich chemical character, amenable to a variety of chemical transformations. The reactivity of this core is dictated by the electronic properties of the two constituent rings and the interplay between them.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack, particularly when activated. Conversely, the imidazole ring is generally electron-rich and can undergo electrophilic substitution. The fusion of these two rings creates a unique electronic landscape across the molecule.

Common reactions involving the isomeric imidazo[4,5-b]pyridine core, which are instructive for understanding the potential reactivity of the imidazo[4,5-c]pyridine system, include:

Condensation and Cyclization Reactions: The most prevalent synthetic routes to the imidazopyridine skeleton involve the condensation of a diaminopyridine precursor with carboxylic acids or their equivalents, followed by cyclization. nih.gov For instance, 7-methyl-3H-imidazo[4,5-c]pyridine can be synthesized from 5-methyl-3,4-diamino-pyridine and formic acid. nih.gov

N-Alkylation and N-Arylation: The nitrogen atoms in the imidazole ring can be readily alkylated or arylated. Studies on imidazo[4,5-b]pyridines have shown that alkylation can occur at different nitrogen positions, sometimes leading to a mixture of regioisomers. uctm.edu

C-H Functionalization: Modern synthetic methods have enabled direct functionalization of C-H bonds in imidazopyridine systems. For the related imidazo[1,2-a]pyridines, various groups (alkyl, trifluoromethyl, etc.) can be introduced at specific carbon positions, often at the C3 position, through photoredox catalysis or other advanced methods. nih.govmdpi.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, are effective for introducing aryl or heteroaryl substituents onto the imidazopyridine scaffold, typically at halogenated positions. researchgate.netresearchgate.net

The reactivity of the imidazo[4,5-c]pyridine core is thus a blend of the characteristics of its parent heterocycles, offering multiple sites for functionalization and derivatization.

Influence of the Isopropyl Group on Electronic and Steric Properties

The isopropyl group at the 2-position of the 1H-imidazo[4,5-c]pyridine ring significantly modulates the core's intrinsic reactivity through a combination of electronic and steric effects.

Electronic Effects: The isopropyl group is a weak electron-donating group (EDG) due to hyperconjugation and induction. This donation of electron density primarily affects the imidazole portion of the fused ring system.

Increased Nucleophilicity: By donating electron density, the isopropyl group enhances the nucleophilicity of the imidazole ring, particularly the nitrogen atoms. This can increase the rate of reactions involving electrophiles, such as protonation or alkylation. Studies on related heterocyclic systems have shown that electron-donating groups enhance basicity and the ability to coordinate with metals. mdpi.comnih.gov

Activation towards Electrophilic Attack: The increased electron density may make the heterocyclic ring more susceptible to electrophilic aromatic substitution, should the conditions be forcing enough to overcome the inherent reactivity of the pyridine moiety.

Steric Effects: The isopropyl group is bulkier than a simple methyl or ethyl group, introducing steric hindrance around the 2-position of the heterocycle.

Steric Hindrance: This bulk can hinder the approach of reactants to the C2 position and the adjacent nitrogen atoms (N1 and N3). This steric shielding can influence regioselectivity in reactions like alkylation or coordination with bulky metal centers. In some catalytic systems involving substituted N-heterocyclic ligands, steric factors have been shown to have a more dramatic effect on reactivity than electronic factors. nih.gov For example, in the coordination of metal ions, significant steric hindrance can prevent the formation of certain complexes or favor lower coordination numbers. mdpi.com

The interplay of these effects is summarized in the table below.

PropertyElectronic Effect of Isopropyl GroupSteric Effect of Isopropyl Group
Basicity Increased due to electron donationMay hinder protonation at adjacent sites
Nucleophilicity EnhancedAccess to nucleophilic centers may be restricted
Reactivity with Electrophiles ActivatedApproach of electrophile may be sterically hindered
Coordination Chemistry Enhanced metal-ligand bond strengthCan influence coordination number and geometry

Acid-Base Equilibria and Tautomerism

The 1H-imidazo[4,5-c]pyridine system can exist in different tautomeric forms and exhibits distinct acid-base properties. The presence of acidic (N-H) and basic (pyridinic and imidazolic nitrogen) centers allows for complex equilibria.

Tautomerism: Prototropic tautomerism is a key feature of the imidazo[4,5-c]pyridine ring. The proton on the imidazole nitrogen can potentially migrate to the other imidazole nitrogen or the pyridine nitrogen. For 2-Isopropyl-1H-imidazo[4,5-c]pyridine, the two principal tautomers are the 1H and 3H forms.

Acid-Base Equilibria: The molecule can act as both a proton donor (acid) and a proton acceptor (base).

Acidity: The N-H proton of the imidazole ring is acidic and can be removed by a sufficiently strong base. The pKa of this proton would be influenced by the electron-donating isopropyl group, which would slightly decrease its acidity (increase the pKa) compared to an unsubstituted imidazo[4,5-c]pyridine.

The protonation equilibrium can be represented as follows:

[ImPy-H] + H+ ⇌ [ImPy-H2]+

The site of protonation is crucial as it determines the structure of the resulting conjugate acid and can affect subsequent reactions. In related tetracyclic imidazo[4,5-b]pyridine systems, the imidazole nitrogen has been identified as a primary binding site for cations. mdpi.comnih.gov

Reaction Kinetics and Thermodynamic Considerations

The rates and outcomes of chemical reactions involving this compound are governed by kinetic and thermodynamic principles. While specific quantitative data for this compound are scarce, general principles can be applied.

Reaction Kinetics: The rate of a reaction is determined by the height of the activation energy barrier (ΔG‡). For this compound, several factors influence this barrier:

Electronic Effects: The electron-donating isopropyl group can lower the activation energy for reactions involving electrophilic attack on the ring by stabilizing the transition state. Conversely, it might slightly increase the barrier for reactions where electron withdrawal is favorable.

Steric Effects: The steric bulk of the isopropyl group can raise the activation energy for reactions where the transition state is crowded, thereby slowing the reaction rate. This is particularly relevant for reactions occurring at or near the C2 position.

Solvent Effects: The choice of solvent can significantly impact reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states.

Product Stability: The formation of thermodynamically stable products is generally favored. For instance, in substitution reactions, the stability of the resulting substituted imidazo[4,5-c]pyridine will influence the equilibrium position. Aromatization is often a strong thermodynamic driving force in the final step of synthesis for this heterocyclic core. acs.org

Equilibria: Acid-base and tautomeric equilibria are classic examples of thermodynamic control. The relative energies of the different tautomers or the protonated/deprotonated species determine their relative concentrations at equilibrium.

The table below outlines how the isopropyl group might influence kinetic and thermodynamic parameters in hypothetical reactions.

Reaction TypeKinetic Influence (on Rate)Thermodynamic Influence (on Equilibrium)
Electrophilic attack on Imidazole Rate likely increased due to EDG effectProducts may be more stable
Nucleophilic attack on Pyridine Minor electronic effect, potentially slowed by sterics if attack is near C2Minor effect on product stability
N-Alkylation Rate may be enhanced at N3 but sterically hindered at N1May shift equilibrium towards the less sterically crowded product

Coordination Chemistry: Formation of Metal Complexes with the Heterocycle

The imidazo[4,5-c]pyridine core contains multiple nitrogen atoms that can act as Lewis bases, making it an excellent ligand for coordinating with metal ions to form metal complexes. The field of coordination chemistry for the isomeric imidazo[4,5-b]pyridine scaffold is well-explored and provides a strong basis for predicting the behavior of this compound. mdpi.comnih.gov

Coordination Sites: The primary coordination sites are the lone pairs of electrons on the pyridine nitrogen (N5) and the sp2-hybridized imidazole nitrogen (N3). The molecule can act as a:

Monodentate Ligand: Coordinating through a single nitrogen atom, most commonly the sterically accessible and basic pyridine nitrogen.

Bidentate or Bridging Ligand: Under certain conditions, it could potentially bridge two metal centers or, if deprotonated, act as a bidentate ligand.

Influence of the Isopropyl Group: The 2-isopropyl substituent plays a dual role in coordination:

Electronic: As an electron-donating group, it increases the electron density on the heterocyclic system, enhancing the Lewis basicity of the nitrogen donors. This generally leads to stronger metal-ligand bonds. mdpi.com

Steric: The bulk of the isopropyl group can create steric hindrance around the N1 and N3 positions, potentially influencing the geometry of the resulting metal complex and favoring coordination at the more accessible N5 position.

Imidazopyridine derivatives have been shown to form stable complexes with a variety of transition metals, including zinc(II), copper(II), and gold(III). mdpi.com For example, studies on related systems have shown that they can form complexes with different stoichiometries and geometries, such as [Zn(L)Cl2] or [Cu(L)2] type structures, where 'L' is the imidazopyridine ligand. mdpi.comnih.gov

Photoreactivity and Excited State Behavior

The photoreactivity of this compound is related to its behavior upon absorption of light, which promotes the molecule to an electronically excited state. While direct experimental studies on this specific compound are limited, theoretical investigations into the closely related 2-(phenyl)imidazo[4,5-c]pyridine (PIP-C) provide significant insight into its potential excited-state dynamics.

Upon photo-excitation, molecules like PIP-C can undergo several processes, including:

Fluorescence: Radiative decay from the first excited singlet state (S1) back to the ground state (S0).

Non-radiative Decay: Internal conversion or intersystem crossing to a triplet state.

Excited State Proton Transfer (ESPT): If a suitable proton donor/acceptor is present, a proton can be transferred in the excited state. This process is often much faster in the excited state due to changes in the molecule's acidity and basicity upon excitation.

Theoretical studies on PIP-C in methanol (B129727) have shown that upon excitation, hydrogen bonds with the solvent are strengthened. nih.gov This can facilitate an Excited State Intermolecular Proton Transfer (ESIPT) , where a proton is transferred from the imidazole N-H to a solvent molecule, or through a solvent bridge. nih.gov The calculations for PIP-C suggest a low potential energy barrier for this ESIPT process in the S1 state. nih.gov

The isopropyl group in this compound would likely have a modest effect on the core photophysics compared to a phenyl group. Its electron-donating nature might slightly shift the absorption and emission wavelengths. The primary excited-state deactivation pathways, including the potential for ESIPT in protic solvents, are expected to be dictated by the fundamental electronic structure of the imidazo[4,s-c]pyridine ring system.

Advanced Analytical Methodologies for the Quantitative and Qualitative Analysis of 2 Isopropyl 1h Imidazo 4,5 C Pyridine

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the separation and purity determination of pharmaceutical compounds. amazonaws.com For 2-Isopropyl-1H-imidazo[4,5-c]pyridine, various chromatographic techniques can be optimized to ensure accurate assessment of its purity and to resolve it from potential impurities, starting materials, or degradation products.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the purity assessment of non-volatile organic compounds. amazonaws.com For a compound like this compound, a reversed-phase (RP-HPLC) method is typically the first choice.

Method development would involve a systematic optimization of several key parameters:

Stationary Phase: A C18 (octadecyl) column is the most common starting point, offering broad applicability for retaining moderately polar to nonpolar compounds.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (typically acetonitrile (B52724) or methanol) is employed to achieve optimal separation. The pH of the aqueous phase is critical and would be adjusted to ensure the analyte is in a single ionic form for better peak shape and reproducibility.

Detection: Given the aromatic nature of the imidazo[4,5-c]pyridine ring system, UV detection is highly effective. A diode array detector (DAD) would be used to scan a range of wavelengths to determine the optimal wavelength for detection, likely in the 220-300 nm range.

Validation of the developed HPLC method is performed according to ICH guidelines, ensuring its accuracy, precision, linearity, and specificity. researchgate.net

Table 1: Illustrative HPLC Method Validation Parameters for this compound Analysis

ParameterSpecificationTypical Value/Result
Linearity (R²)Correlation coefficient should be ≥ 0.9980.9995
Accuracy (% Recovery)Typically between 98.0% and 102.0%100.5% ± 1.5%
Precision (% RSD)Relative Standard Deviation should be ≤ 2.0%< 1.0%
Limit of Detection (LOD)Signal-to-noise ratio of 3:1~0.05 µg/mL
Limit of Quantification (LOQ)Signal-to-noise ratio of 10:1~0.15 µg/mL

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. youtube.com Direct analysis of this compound by GC can be challenging due to its polarity, imparted by the nitrogen atoms in the heterocyclic rings, which can lead to poor peak shape and thermal decomposition.

To overcome these limitations, derivatization is often employed. researchgate.net This process modifies the analyte to increase its volatility and thermal stability. researchgate.net Common derivatization strategies for compounds with active hydrogens (such as the N-H group in the imidazole (B134444) ring) include:

Silylation: Reaction with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active proton with a trimethylsilyl (B98337) (TMS) group.

Acylation: Reaction with acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) to form a more volatile ester derivative.

Alkylation: Introduction of an alkyl group to enhance volatility.

The choice of derivatization reagent depends on the specific functional groups present in the molecule. researchgate.net The resulting derivative can then be readily analyzed by GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

Table 2: Effect of Derivatization on GC Analysis of N-Heterocyclic Compounds

PropertyUnderivatized CompoundDerivatized Compound (e.g., TMS derivative)
VolatilityLow to moderateHigh
Thermal StabilityMay be limitedImproved
Peak ShapeProne to tailingSymmetrical and sharp
Retention TimeLong or non-elutingReduced and well-defined

While this compound itself is achiral, its derivatives synthesized for biological applications may contain stereocenters. For such chiral molecules, determining the enantiomeric excess (ee) is crucial, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. wvu.edu Chiral HPLC is the most widely used method for this purpose. mdpi.comnih.gov

The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a wide range of compounds, including N-heterocycles. nih.govresearchgate.net

Method development for chiral separation involves screening different CSPs and mobile phases (often normal-phase, like hexane/isopropanol, or polar organic modes) to find conditions that provide baseline resolution of the enantiomers. acs.org The ratio of the peak areas of the two enantiomers is then used to calculate the enantiomeric excess.

Table 3: Common Chiral Stationary Phases (CSPs) for Separation of Heterocyclic Enantiomers

CSP TypeChiral SelectorTypical Mobile PhaseApplication Notes
Polysaccharide-basedAmylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Hexane/Alcohol, AcetonitrileBroad applicability, highly successful for a wide range of pharmaceuticals.
Macrocyclic antibioticVancomycin, TeicoplaninReversed-phase (Methanol/Water/Buffer)Effective for compounds with amine and acid functionalities.
Pirkle-type (π-acid/π-base)e.g., (R)-N-(3,5-Dinitrobenzoyl)phenylglycineNormal-phase (Hexane/Alcohol)Relies on π-π interactions, hydrogen bonding, and dipole-dipole interactions.

Coupling of Chromatography with Mass Spectrometry (LC-MS, GC-MS)

Coupling chromatographic separation with mass spectrometry (MS) provides an unparalleled level of analytical detail, offering both retention time information for quantification and mass-to-charge ratio (m/z) data for structural elucidation and confirmation of identity. nih.govresearchgate.net

For this compound, LC-MS is a particularly powerful tool. mdpi.com After separation by HPLC, the analyte enters the mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI). ESI is well-suited for polar, medium molecular weight compounds, and would likely generate a protonated molecular ion [M+H]⁺, allowing for unambiguous confirmation of the molecular weight. Tandem MS (MS/MS) experiments can further fragment this ion to provide structural information, which is invaluable for identifying unknown impurities or metabolites. nih.gov

GC-MS is the method of choice when dealing with volatile derivatives of the compound. Following GC separation, the derivatized analyte is ionized, usually by Electron Ionization (EI), which produces a characteristic fragmentation pattern that serves as a "fingerprint" for the molecule, allowing for confident identification by comparison with spectral libraries.

Spectrophotometric Quantification in Solution

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb light in the UV-Vis range. rsc.org The imidazo[4,5-c]pyridine scaffold contains a chromophore that absorbs UV light, making this technique suitable for its quantification in solution.

The method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. While less selective than chromatography, it is useful for rapid concentration determination in pure samples or specific formulations. moca.net.uanih.gov

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods, such as cyclic voltammetry (CV), can provide valuable information about the redox properties of this compound. wikipedia.org The nitrogen atoms within the heterocyclic rings are electroactive and can undergo oxidation or reduction at specific potentials.

In a CV experiment, the potential applied to a working electrode is scanned linearly in both forward and reverse directions, and the resulting current is measured. wikipedia.org The resulting voltammogram can reveal:

Redox Potentials: The potentials at which oxidation and reduction peaks occur, providing insight into the electron-donating or accepting nature of the molecule.

Reversibility: The stability of the species formed after electron transfer.

Reaction Mechanisms: Information on the electrochemical reaction pathways.

Studies on similar N-heterocyclic compounds like imidazoles and pyridines show that they exhibit distinct electrochemical behavior, which can be used for both qualitative characterization and, in some cases, quantitative analysis. researchgate.netresearchgate.netacs.org The electrochemical properties can also be relevant to understanding potential mechanisms of action or metabolic pathways. acs.org

Applications of 2 Isopropyl 1h Imidazo 4,5 C Pyridine in Catalysis and Materials Science

Role as Ligands in Homogeneous and Heterogeneous Catalysis

The imidazo[4,5-c]pyridine core serves as a privileged scaffold for designing ligands for transition metal catalysis. The nitrogen atoms in both the imidazole (B134444) and pyridine (B92270) rings can act as Lewis basic donor sites, enabling coordination with a variety of metal centers. mdpi.commdpi.com This coordination is fundamental to the formation of catalytically active metal complexes. The electronic properties of the ligand, which can be modified by substituents like the isopropyl group at the C2 position, can influence the stability and reactivity of the resulting catalyst.

The design of catalytic systems leveraging the imidazo[4,5-c]pyridine scaffold is an area of growing interest. These scaffolds can be incorporated into ligands for various transition metals, forming complexes that can catalyze a range of organic transformations. For instance, related N-heterocyclic ligands derived from pyridine and imidazole are known to form stable complexes with metals like zinc, copper, and others, which are employed as catalysts. mdpi.commdpi.com

The versatility of the imidazo[4,5-c]pyridine system allows for its use in both homogeneous and heterogeneous catalysis. In homogeneous systems, soluble metal complexes containing imidazo[4,5-c]pyridine-based ligands can exhibit high activity and selectivity. For heterogeneous catalysis, these ligands can be anchored to solid supports, such as polymers or silica, which facilitates catalyst recovery and reuse—a key principle of green chemistry. rsc.org The design strategy often involves synthesizing derivatives with specific functional groups that allow for covalent attachment to the support material without compromising the catalytic activity of the metal center.

Research on related imidazo[4,5-b]pyridine derivatives has shown that the scaffold's structural complexity and the nuanced effects of substituents significantly impact its metal-binding behavior, which is a critical factor in catalyst design. nih.gov

Understanding the catalytic mechanisms is crucial for optimizing catalyst performance. For reactions involving imidazo[4,5-c]pyridine-based catalysts, the mechanism often involves the coordination of reactants to the metal center, which is electronically influenced by the imidazopyridine ligand. The ligand can affect the reaction pathway by stabilizing certain oxidation states of the metal, influencing the geometry of the transition state, and facilitating bond activation steps.

For example, in photocatalytic reactions involving related imidazo[4,5-b]pyridines, the proposed mechanism involves a photoredox cycle where the photocatalyst, upon light irradiation, engages in single-electron transfer (SET) processes with the substrates. While specific mechanistic studies on 2-isopropyl-1H-imidazo[4,5-c]pyridine are limited, mechanisms proposed for other imidazopyridine isomers provide valuable insights. In some functionalization reactions of imidazo[1,2-a]pyridines, the mechanism involves the formation of an iminium ion intermediate, which is then attacked by a nucleophile to yield the final product. mdpi.com These examples highlight the diverse roles that the imidazopyridine scaffold can play in mediating chemical transformations.

Integration into Functional Materials

The imidazo[4,5-c]pyridine skeleton is a key building block for a variety of functional materials, owing to its distinctive photophysical and electronic properties. mdpi.comnih.gov These properties, including fluorescence and charge-transport capabilities, make it suitable for applications in optoelectronics, sensing, and bioimaging. ijrpr.com The ability to modify the scaffold with various substituents allows for the precise tuning of these properties to meet the demands of specific applications.

Derivatives of imidazopyridine are widely explored for their fluorescent properties. nih.gov The rigid, π-conjugated bicyclic structure often leads to excellent quantum yields. ijrpr.com These molecules can be designed as fluorescent probes for the detection of metal ions, with high sensitivity and selectivity. For example, fluorescent sensors based on the fused imidazo[1,2-a]pyridine (B132010) scaffold have been developed for detecting ions like Fe³⁺ and Hg²⁺ in aqueous media and even within living cells. rsc.org

The mechanism of sensing often relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excited-state intramolecular proton transfer (ESIPT). nih.govnih.gov Upon binding with the target analyte, the photophysical properties of the probe change, leading to a detectable signal, such as an enhancement ("turn-on") or quenching ("turn-off") of fluorescence. rsc.org The development of such probes based on the this compound framework is a promising area of research.

Table 1: Examples of Imidazopyridine-Based Fluorescent Probes and Their Properties
ScaffoldTarget AnalyteSensing MechanismDetection LimitKey Feature
Fused Imidazo[1,2-a]pyridineFe³⁺Turn-on Fluorescence4.0 ppbHigh sensitivity and selectivity rsc.org
Fused Imidazo[1,2-a]pyridineHg²⁺Turn-off Fluorescence1.0 ppbEffective in aqueous media and HeLa cells rsc.org
Imidazo[1,2-a]pyridine-xantheneHg²⁺Ring-opening of spirolactamNot specifiedNaked-eye detection and cell imaging application rsc.org
Imidazo[1,2-a]pyridine-Boronic EsterH₂O₂Aggregation-Induced Emission (AIE)Not specifiedLong-term tracing of H₂O₂ in living cells mdpi.com

The electronic and photoelectronic properties of imidazo[4,5-c]pyridine derivatives are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. ijrpr.com The π-conjugated system of the imidazopyridine core facilitates charge transport, a crucial requirement for these applications.

Studies on related imidazo[4,5-b]pyridine derivatives have shown that the introduction of different electron-withdrawing or electron-donating groups can significantly alter their electronic structure and optical properties, such as their two-photon absorption cross-section. researchgate.net Research into the photophysics of compounds like 2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine has revealed complex behaviors, including competition between intramolecular charge transfer (ICT) and excited-state intramolecular proton transfer (ESIPT), which are highly dependent on the solvent environment. nih.gov These fundamental studies are essential for designing materials with tailored electronic and optical responses.

Theoretical Prediction of Material Performance

Theoretical and computational methods play a vital role in predicting the performance of materials based on the imidazo[4,5-c]pyridine scaffold, accelerating the design and discovery process. Density Functional Theory (DFT) is a powerful tool used to investigate the electronic structures, coordination geometries, and thermodynamic parameters of these molecules and their metal complexes. nih.govmdpi.com

Computational analyses provide detailed molecular-level insights that complement experimental findings. For instance, DFT calculations have been employed to study the proton and metal dication affinities of tetracyclic molecules based on the imidazo[4,5-b]pyridine core, elucidating the primary binding sites and the influence of substituents on binding strength. mdpi.com Such studies are crucial for designing selective chelators or catalysts.

Furthermore, theoretical investigations into the photophysical properties of imidazo[1,2-a]pyridine-based dyes have been conducted to understand the effects of substituents and solvent media on their fluorescence and ESIPT processes. tandfonline.com These computational models can predict key parameters like absorption and emission wavelengths, quantum yields, and energy barriers for photochemical reactions, guiding the synthesis of new materials with optimized performance for applications in sensing, imaging, and optoelectronics.

Future Outlook and Emerging Research Frontiers for Imidazo 4,5 C Pyridine Chemistry

Development of Sustainable Synthetic Routes

The synthesis of the imidazo[4,5-c]pyridine scaffold is moving beyond traditional methods towards more environmentally benign and efficient processes. Modern strategies focus on minimizing waste, reducing energy consumption, and utilizing safer reagents.

Key developments in sustainable synthesis include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and can improve yields compared to conventional heating methods. mdpi.comnih.gov For instance, the efficient synthesis of imidazo[4,5-c]pyridines from 3,4-diaminopyridine (B372788) and carboxylic acids has been demonstrated using microwave irradiation. nih.gov

Reusable Heterogeneous Catalysts: The use of catalysts like Al³⁺-exchanged K10 montmorillonite (B579905) clay offers a green alternative to traditional acid catalysts. mdpi.com These solid-supported catalysts are easily separable from the reaction mixture and can be reused, reducing waste and cost. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Imidazopyridine Scaffolds
MethodologyKey FeaturesAdvantagesReference Example
Conventional HeatingTraditional reflux in organic solvents.Well-established procedures.Classical condensation reactions.
Microwave-Assisted SynthesisUse of microwave irradiation for heating.Rapid reaction times, often higher yields, improved energy efficiency.Synthesis of polyfunctional imidazo[4,5-c]pyridines. nih.gov
Heterogeneous CatalysisUse of solid-supported catalysts (e.g., Al³⁺-K10 clay).Catalyst is easily recoverable and reusable, cleaner reactions.Intramolecular cyclization for imidazopyridine synthesis. mdpi.com
Tandem One-Pot ReactionsMulti-step synthesis in a single vessel.Reduced solvent waste, fewer purification steps, high atom economy.Synthesis from 2-chloro-3-nitropyridine (B167233) in H₂O-IPA medium. acs.org

Integration of Machine Learning and Artificial Intelligence for Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by rapidly analyzing vast datasets to predict molecular properties and design novel compounds. nih.govsciencescholar.us For the imidazo[4,5-c]pyridine class, these technologies offer a powerful engine for innovation.

Applications in this domain include:

Virtual Screening and Target Identification: AI algorithms can screen massive virtual libraries of imidazo[4,5-c]pyridine derivatives to identify molecules with a high probability of binding to specific biological targets, such as kinases or other enzymes implicated in disease. mdpi.comnih.gov

De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs), can design entirely new imidazo[4,5-c]pyridine-based molecules with optimized properties. nih.gov These models learn the underlying rules of chemical structure and can generate novel compounds tailored to specific therapeutic needs.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate is a critical and costly phase of development. ML models can predict these properties in silico, allowing chemists to prioritize compounds with favorable profiles and modify structures to mitigate potential liabilities early in the discovery process.

Table 2: Role of AI/ML in Imidazo[4,5-c]pyridine Research
AI/ML ApplicationDescriptionImpact on Discovery Pipeline
Predictive ModelingTraining algorithms to predict biological activity or physicochemical properties based on molecular structure.Accelerates hit identification and lead optimization.
Generative DesignUsing AI to create novel molecular structures with desired characteristics.Expands accessible chemical space for new drug candidates. nih.gov
Virtual ScreeningComputationally screening large compound libraries against a biological target.Reduces the time and cost of initial screening campaigns. sciencescholar.us
Retrosynthesis PlanningAI tools that predict viable synthetic routes for a target molecule.Assists chemists in designing efficient and practical syntheses.

Exploration of Novel Reactivity and Transformation Pathways

Expanding the chemical diversity of imidazo[4,5-c]pyridine derivatives is crucial for discovering new biological functions. Modern organic chemistry provides powerful tools to modify this scaffold with precision. Research is focused on developing novel reactions that allow for the selective functionalization of the core structure.

Emerging areas of exploration include:

Cross-Coupling Reactions: Palladium-catalyzed reactions like the Suzuki and Buchwald-Hartwig cross-couplings are being employed to form new carbon-carbon and carbon-nitrogen bonds on the heterocyclic core. mdpi.comosi.lv These methods allow for the introduction of a wide variety of substituents, which is essential for structure-activity relationship (SAR) studies. osi.lv

C-H Functionalization: Direct C-H functionalization is an increasingly important strategy that avoids the need for pre-functionalized starting materials (like halides), resulting in more atom-economical and efficient syntheses. rsc.org Applying this logic to the imidazo[4,5-c]pyridine core represents a major frontier for creating derivatives in a more sustainable fashion.

Development of Novel Building Blocks: Research is also focused on transforming the imidazo[4,5-c]pyridine core into versatile building blocks that can be used in a range of subsequent chemical reactions to construct more complex and diverse molecular architectures. osi.lvdntb.gov.ua

Advanced Characterization Techniques for In-situ Monitoring

To fully optimize and control the synthesis of complex molecules like 2-Isopropyl-1h-imidazo[4,5-c]pyridine, researchers are moving beyond traditional post-reaction analysis. Advanced spectroscopic techniques are now being implemented for in-situ, real-time monitoring of chemical reactions. This approach, often called Process Analytical Technology (PAT), provides a deeper understanding of reaction kinetics, mechanisms, and the formation of transient intermediates.

Techniques being explored for this purpose include:

In-situ NMR Spectroscopy: Allows for the direct observation of reactants, intermediates, and products in the reaction mixture as the reaction progresses.

Raman and Infrared (FTIR) Spectroscopy: These vibrational spectroscopy methods can track the concentration changes of key functional groups in real-time, providing kinetic data and insight into reaction mechanisms.

The data gathered from these techniques enables precise control over reaction parameters, leading to improved yields, higher purity, and enhanced safety and reproducibility, particularly when scaling up production.

Computational Design of Advanced Materials

The utility of the imidazo[4,5-c]pyridine scaffold is not limited to pharmacology. Its unique electronic and structural properties make it an attractive candidate for the development of advanced functional materials. Computational chemistry is at the forefront of this effort, enabling the design and prediction of material properties before synthesis. rsc.org

Future directions include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the imidazo[4,5-c]pyridine ring system are excellent coordination sites for metal ions. mdpi.com Computational methods, particularly Density Functional Theory (DFT), can be used to model how these units would assemble with different metal ions to form coordination polymers. mdpi.commdpi.com These models can predict the structure and potential properties of the resulting materials for applications in catalysis, gas storage, or as luminescent sensors. mdpi.com

Organic Electronics: The planar, aromatic nature of the imidazo[4,5-c]pyridine core suggests potential applications in organic electronics. Theoretical calculations can predict key properties like the HOMO/LUMO energy gap, charge transport characteristics, and photophysical behavior, guiding the design of new organic semiconductors or components for organic light-emitting diodes (OLEDs).

Table 3: Computational Methods in Material Design
Computational MethodPredicted PropertiesPotential Material Application
Density Functional Theory (DFT)Electronic structure, reaction energies, molecular orbital energies (HOMO/LUMO), binding affinities. mdpi.comCatalysts, organic semiconductors, coordination polymers. mdpi.com
Molecular Dynamics (MD)Conformational changes, diffusion, mechanical properties, thermal stability.Polymer design, membrane science.
Crystal Structure PredictionPredicting stable crystalline packing arrangements.Polymorphism screening for pharmaceuticals and solid-state materials. rsc.org

Q & A

Q. How to reconcile divergent biological activity reports for structurally similar compounds?

  • Analysis : Subtle substituent changes (e.g., chloro vs. bromo at position 4) alter steric and electronic profiles, impacting target binding. For example, 4-bromo derivatives exhibit higher logP values (~2.5 vs. ~2.1 for chloro), enhancing membrane permeability but reducing solubility .

Methodological Tables

Table 1. Key DFT Parameters for Vibrational Analysis

ParameterValue
FunctionalB3LYP
Basis Set6-31G(d,p)
Scaling Factor0.961
RMS Error (cm⁻¹)<10

Table 2. Synthetic Yield Comparison

MethodYield (%)Byproducts
Zn-Amine Base65Dehalogenated species
Pd-Catalyzed Coupling82Homocoupling

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Isopropyl-1h-imidazo[4,5-c]pyridine
Reactant of Route 2
Reactant of Route 2
2-Isopropyl-1h-imidazo[4,5-c]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.